molecular formula C13H15ClF3NO B2678724 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide CAS No. 2411248-60-5

2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide

Cat. No. B2678724
CAS RN: 2411248-60-5
M. Wt: 293.71
InChI Key: YYDIKTIRIUZHPG-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide also has affinity for the α2-adrenergic receptor and the dopamine transporter. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to increase the release of serotonin, dopamine, and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which may be due to its vasoconstrictive effects. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has also been found to increase the release of cortisol, a stress hormone. In addition, 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have anxiogenic and hallucinogenic effects, which may be due to its partial agonist activity at the 5-HT2A and 5-HT2C receptors.

Advantages And Limitations For Lab Experiments

2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide in lab experiments. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have low selectivity for the 5-HT2A and 5-HT2C receptors, which may limit its usefulness in studies that require high selectivity for these receptors. Additionally, 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have a short half-life, which may limit its usefulness in studies that require long-term exposure to the compound.

Future Directions

There are several future directions for research on 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide. One direction is to study the effects of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Another direction is to investigate the potential therapeutic uses of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide, such as in the treatment of anxiety and depression. Additionally, further studies are needed to determine the long-term effects of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide on the central nervous system and cardiovascular system.

Synthesis Methods

The synthesis of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide involves the reaction of 2-chloro-N-methylacetamide with 1,1,1-trifluoro-4-phenylbut-2-ene in the presence of a base. The reaction yields 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide as a white crystalline powder with a melting point of 217-219°C. The purity of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide can be determined by HPLC or GC-MS.

Scientific Research Applications

2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been used in several scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have anxiogenic and hallucinogenic effects, and it has been used in studies on anxiety and depression. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has also been used in studies on the cardiovascular system, where it has been found to have vasoconstrictive effects. Additionally, 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been used in studies on the immune system, where it has been found to modulate the immune response.

properties

IUPAC Name

2-chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-18(12(19)9-14)11(13(15,16)17)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDIKTIRIUZHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC1=CC=CC=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide

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